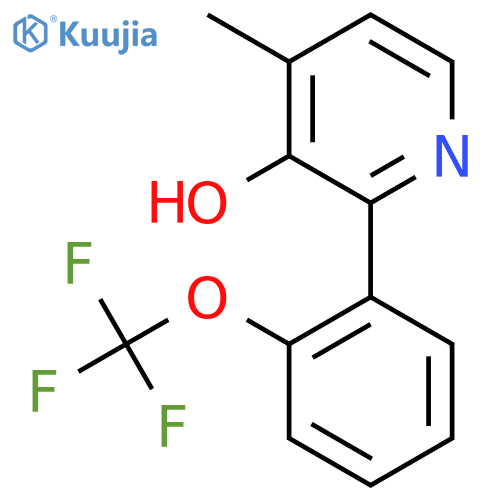Cas no 1261450-39-8 (3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)

1261450-39-8 structure
商品名:3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261450-39-8
MF:C13H10F3NO2
メガワット:269.219213962555
CID:4920779
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C13H10F3NO2/c1-8-6-7-17-11(12(8)18)9-4-2-3-5-10(9)19-13(14,15)16/h2-7,18H,1H3
- InChIKey: KIORIGHOHIOERS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1C(=C(C)C=CN=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 42.4
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001187-1g |
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine |
1261450-39-8 | 97% | 1g |
$1797.60 | 2023-09-03 | |
| Alichem | A024001187-500mg |
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine |
1261450-39-8 | 97% | 500mg |
$999.60 | 2023-09-03 | |
| Alichem | A024001187-250mg |
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine |
1261450-39-8 | 97% | 250mg |
$673.20 | 2023-09-03 |
3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
1261450-39-8 (3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
